2,4,6-Tribromothiophenol

Overview

Description

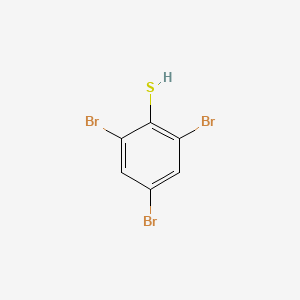

2,4,6-Tribromothiophenol is an organic compound characterized by a benzene ring substituted with three bromine atoms and a thiophenol group. It appears as a light yellow solid, crystalline at room temperature, and is soluble in organic solvents. This compound is known for its high melting and boiling points and has a strong odor .

Mechanism of Action

Target of Action

2,4,6-Tribromothiophenol (TBP) is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .

Mode of Action

It is known that tbp can undergo microbial metabolism, transforming into other compounds . A study has shown that a two-component FAD-dependent monooxygenase, HnpAB, can transform TBP via consecutive oxidative and hydrolytic debromination reactions .

Biochemical Pathways

It has been shown that tbp can be metabolized by microbes via a novel process involving consecutive oxidative and hydrolytic debromination . This process results in the formation of 6-bromo-1,2,4-benzenetriol (BBT) as the ring-cleavage substrate .

Pharmacokinetics

A study on rodents has shown that tbp is rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours, and 89%-94% in 24 hours .

Result of Action

It is known that tbp can cause developmental neurotoxicity, embryotoxicity, fetotoxicity, and reproductive toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBP. For example, under different redox conditions in soil, TBP rapidly dissipates, mineralizes to CO2, and forms non-extractable residues . The transformation of TBP is significantly faster under oxic conditions than under anoxic conditions .

Biochemical Analysis

Biochemical Properties

2,4,6-Tribromothiophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thyroid hormone-binding proteins, potentially transporting thyroxine from the bloodstream to the brain . Additionally, this compound undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . This interaction highlights its role in oxidative biochemical pathways.

Cellular Effects

This compound has been observed to disturb cellular calcium signaling in neuroendocrine cells, indicating its potential as an endocrine disruptor . Environmental levels of this compound have been reported to affect reproduction in zebrafish . Furthermore, it interferes with estrogen and thyroid hormone signaling, which regulate important transporters of the blood-brain barrier . These interactions suggest that this compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. The compound activates the benzene ring by increasing electron density, making it more reactive to electrophiles . This reactivity facilitates the substitution of hydrogen atoms with bromine atoms, enhancing its biochemical activity. Additionally, this compound undergoes oxidative degradation and reductive bromination, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is rapidly absorbed and excreted, with significant portions eliminated via urine and feces . It does not appear to bioaccumulate or alter its own metabolism after repeated administration . These findings suggest that this compound has a relatively stable profile in laboratory conditions, with minimal long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodents, the compound is well absorbed and rapidly excreted, with higher doses leading to increased excretion rates . At high doses, this compound can cause toxic effects, including disturbances in calcium signaling and potential endocrine disruption . These findings highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

This compound is involved in multiple metabolic pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . These pathways result in the formation of various metabolites, some of which are hydrophobic, persistent, and toxic. The compound’s metabolism in rice plants, for example, leads to the production of several transformation products, indicating its complex metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been detected in human blood and breast milk, indicating its ability to cross biological barriers . The compound also decreases P-glycoprotein transport activity at the blood-brain barrier, affecting its distribution within the brain . These findings suggest that this compound can be widely distributed within the body, influencing various physiological processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific proteins and enzymes direct it to various cellular compartments, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Preparation Methods

2,4,6-Tribromothiophenol is typically synthesized through a multi-step process. Initially, a hydrogen atom on the benzene ring is substituted with bromine to form a bromophenol. Subsequently, sulfur is introduced as an electrophile to incorporate the thiophenol group, resulting in the formation of this compound . Industrial production methods often involve the bromination of phenol using metal bromide salts and hydrogen peroxide in sulfuric acid solution, avoiding the use of gaseous chlorine .

Chemical Reactions Analysis

2,4,6-Tribromothiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, altering the compound’s properties.

Substitution: The bromine atoms can be substituted with other functional groups, leading to the formation of new derivatives

Common reagents used in these reactions include bromine, sulfur, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2,4,6-Tribromothiophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of flame retardants, fungicides, and wood preservatives

Comparison with Similar Compounds

2,4,6-Tribromothiophenol can be compared with other brominated phenols, such as:

2,4,6-Tribromophenol: Similar in structure but lacks the thiophenol group.

2,4-Dibromophenol: Contains two bromine atoms instead of three.

2,4,6-Tribromoanisole: A derivative formed through microbial metabolism of 2,4,6-Tribromophenol

The presence of the thiophenol group in this compound distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name |

2,4,6-tribromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWTASASRPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328160 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57730-98-0 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)

![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)